molecular formula C11H12ClN3OS B2941425 3-(Azetidin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one hydrochloride CAS No. 2319895-25-3

3-(Azetidin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one hydrochloride

Cat. No.: B2941425
CAS No.: 2319895-25-3
M. Wt: 269.75
InChI Key: ZZOKVJCXWUDMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azetidin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one hydrochloride is a heterocyclic compound that features both azetidine and quinazolinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, while the quinazolinone moiety can participate in hydrogen bonding and other interactions with biological molecules . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one hydrochloride is unique due to the combination of the azetidine and quinazolinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(azetidin-3-yl)-2-sulfanylidene-1H-quinazolin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS.ClH/c15-10-8-3-1-2-4-9(8)13-11(16)14(10)7-5-12-6-7;/h1-4,7,12H,5-6H2,(H,13,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOKVJCXWUDMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C(=O)C3=CC=CC=C3NC2=S.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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